4-Methylpiperidin-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(7)2-4-8-5-3-6;;/h8H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZTYVDALMFSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610669 | |
| Record name | 4-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483366-98-9 | |
| Record name | 4-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical and Structural Characterization Methodologies for 4 Methylpiperidin 4 Amine Dihydrochloride
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is fundamental in assessing the purity of 4-Methylpiperidin-4-amine (B178300) dihydrochloride (B599025) by separating it from any starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the amount of 4-Methylpiperidin-4-amine dihydrochloride. A validated HPLC method provides reliable and selective analysis.
Method Development: The development of an HPLC method for a polar, basic compound like this compound, which lacks a strong UV chromophore, requires specific considerations. epa.gov A common approach is reversed-phase HPLC. epa.govnih.gov An appropriate column, such as a C18 column, is typically selected for the separation of piperidine (B6355638) derivatives. nih.govgoogle.com
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acidic additive to improve peak shape and retention for the basic analyte. epa.govnih.gov Additives such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used as ion-pairing agents to enhance the retention of the polar compound on the nonpolar stationary phase. epa.govgoogle.com
Detection can be challenging due to the absence of a significant UV-absorbing group. While low wavelength UV detection (e.g., 214 nm) may be used, alternative detectors are often more suitable. google.comsielc.com A Charged Aerosol Detector (CAD) is an effective option for non-chromophoric compounds, as its response is independent of the analyte's optical properties. epa.govresearchgate.net
Method Validation: A validated HPLC method ensures its suitability for routine quality control. epa.gov Validation typically includes demonstrating specificity (the ability to assess the analyte in the presence of impurities), linearity (a proportional response to concentration), and precision (consistency of results upon repeated analysis). epa.govresearchgate.net
Table 1: Example HPLC Method Parameters
| Parameter | Details | Rationale |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) epa.govresearchgate.net | Provides good retention and separation for piperidine derivatives. google.com |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) with 0.1% HFBA epa.govresearchgate.net | HFBA acts as an ion-pairing agent to retain the polar amine on the C18 column. epa.gov |
| Flow Rate | 1.0 mL/min epa.govgoogle.com | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Detector | Charged Aerosol Detector (CAD) epa.govresearchgate.net | Suitable for compounds lacking a strong UV chromophore. epa.gov |
| Temperature | 40°C epa.govresearchgate.net | Controlled temperature ensures reproducible retention times. |
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative purity assessment, monitoring reaction progress, and identifying potential impurities. For a related compound, TLC was noted as a method to detect degradation products, such as those formed by oxidation of the amine group.
In a typical TLC analysis of this compound, a silica (B1680970) gel plate serves as the stationary phase. A suitable mobile phase, likely a polar solvent system such as dichloromethane/methanol (B129727) or ethyl acetate/methanol with a small amount of base (e.g., triethylamine) to prevent peak tailing, is used to develop the plate. After development, the compound is visualized, often by staining with an agent like ninhydrin, which reacts with the primary amine to produce a colored spot. The presence of multiple spots would indicate impurities.
Spectroscopic Characterization of Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the chemical environments of its atoms and the nature of its chemical bonds.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the methyl group, the piperidine ring protons, and the amine protons. The presence of the dihydrochloride salt would cause the amine and piperidinyl amine protons to appear as a broad signal at a downfield chemical shift. The presence of unexpected signals can indicate impurities. rsc.org
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For the symmetric 4-Methylpiperidin-4-amine structure, specific signals would correspond to the methyl carbon, the quaternary C4 carbon, and the two sets of equivalent methylene (B1212753) carbons (C2/C6 and C3/C5) in the piperidine ring. The chemical shifts are influenced by the attached nitrogen atoms. libretexts.org
Table 2: Predicted NMR Chemical Shifts (δ) in ppm
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
| Methyl Group (-CH₃) | ~1.1 - 1.3 | ~22 - 26 | A singlet in ¹H NMR; shift influenced by proximity to nitrogen. chemicalbook.com |
| Piperidine Ring (-CH₂-) | ~2.8 - 3.5 | ~45 - 55 | Complex multiplets in ¹H NMR due to axial and equatorial protons. chemicalbook.comchemicalbook.com |
| Quaternary Carbon (C4) | N/A | ~50 - 60 | Carbon attached to both the methyl and amino groups. |
| Amine Protons (-NH₃⁺) | Broad, downfield | N/A | Appears as a broad singlet due to salt formation and exchange. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components.
The most prominent features would be the N-H stretching vibrations from the protonated primary amine (-NH₃⁺) and the secondary amine within the piperidine ring (-NH₂⁺-). These typically appear as a very broad and strong band in the 2400-3200 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. C-N stretching vibrations are also expected in the fingerprint region (typically 1000-1200 cm⁻¹). nist.govnist.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, very broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong, sharp |
| N-H Bend | 1500 - 1650 | Medium, broad |
| C-N Stretch | 1000 - 1200 | Medium |
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is typically used, which would detect the protonated molecular ion of the free base [M+H]⁺. nih.gov
The molecular formula of the free base is C₆H₁₄N₂. Its calculated monoisotopic mass is approximately 114.12 Da. In an ESI-MS experiment run in positive ion mode, the primary observed peak would be at m/z 115.1, corresponding to the [C₆H₁₄N₂ + H]⁺ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation analysis could show characteristic losses, such as the loss of a methyl group (15 Da) or ammonia (B1221849) (17 Da), further confirming the structure.
Table 4: Mass Spectrometry Data
| Parameter | Value | Description |
| Molecular Formula (Free Base) | C₆H₁₄N₂ | - |
| Molecular Weight (Free Base) | 114.21 g/mol | - |
| Monoisotopic Mass (Free Base) | 114.1157 Da | The exact mass of the most abundant isotope combination. |
| Expected Ion (ESI+) | m/z 115.1 | Corresponds to the protonated molecular ion [M+H]⁺. |
X-ray Crystallography for Solid-State Structure Determination of Related Piperidine Salts
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For piperidine salts, this technique provides invaluable insights into their molecular conformation, intermolecular interactions, and crystal packing. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Furthermore, the crystallographic data elucidated the nature of the intermolecular forces governing the crystal lattice. In the case of piperidinium (B107235) sulfamethazinate, the piperidinium and sulfamethazinate ions were found to be connected by N—H⁺⋯O and N—H⁺⋯N hydrogen bonds. nih.govresearchgate.netnih.gov These interactions are crucial in stabilizing the crystal structure and dictating the macroscopic properties of the solid. The supramolecular architecture of this salt, characterized by the formation of interconnected sheets, was also revealed through this analysis. nih.govresearchgate.netnih.gov
Similarly, studies on other piperidine derivatives, such as a Boc-protected piperidine-spiro-hydantoin, have demonstrated the power of X-ray crystallography in determining the conformation of the piperidine ring, which was found to adopt a half-chair conformation in the solid state. researchgate.net In another instance, the crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide showed the presence of two distinct conformers within the crystal lattice, one with an equatorial and the other with an axial ester group relative to the piperidine ring. nih.gov
For a compound like this compound, X-ray crystallography would be expected to reveal the protonation sites, the conformation of the piperidine ring (likely a chair conformation), the orientation of the methyl and amine substituents, and the intricate network of hydrogen bonds involving the chloride counter-ions and the protonated amine groups.
Table 1: Crystallographic Data for a Representative Piperidine Salt (Piperidinium Sulfamethazinate)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.netnih.gov |
| Space Group | P2₁/n | nih.govresearchgate.netnih.gov |
| Stoichiometry | 1:1 | nih.govresearchgate.netnih.gov |
Advanced Purity Assessment Protocols in Academic Research
Ensuring the purity of a chemical compound is a critical step in academic research to guarantee the reliability and reproducibility of experimental results. For substituted piperidines like this compound, a multi-technique approach is typically employed for a comprehensive purity assessment.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are powerful tools for purity determination. researchgate.net HPLC separates the target compound from any impurities based on their differential partitioning between a stationary and a mobile phase, allowing for the quantification of purity. LCMS provides an additional layer of confirmation by furnishing the mass-to-charge ratio of the eluted components, thereby aiding in the identification of the main compound and any potential impurities. researchgate.net For instance, in the synthesis of new piperidine-substituted benzothiazole (B30560) derivatives, LCMS was used to confirm a purity of 95.3% and 96.1% for different products. researchgate.net
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for both structural confirmation and purity assessment. The presence of unexpected signals or the integration of signals not corresponding to the expected ratio of protons can indicate the presence of impurities. nih.govacs.org In the synthesis of 2-substituted piperidines, ¹H-NMR was used to identify impurities such as residual solvents (e.g., DMSO). nih.govacs.org
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also valuable. nih.govresearchgate.netnih.gov DSC can reveal the melting point of a compound, and a sharp melting peak is often indicative of high purity. TGA provides information on the thermal stability of the compound and can detect the presence of volatile impurities or residual solvents. The characterization of piperidinium sulfamethazinate utilized both DSC and TGA to assess its thermal behavior. nih.govresearchgate.netnih.gov
Elemental Analysis: For a dihydrochloride salt, elemental analysis provides an empirical determination of the percentage composition of carbon, hydrogen, nitrogen, and chlorine. A close correlation between the experimentally determined percentages and the calculated theoretical values for the pure compound provides strong evidence of its purity.
Powder X-ray Diffraction (PXRD): This technique is used to confirm the crystalline nature and phase purity of a solid sample. nih.govresearchgate.netresearchgate.net A well-defined diffraction pattern with sharp peaks, matching that of a known pure crystalline phase, confirms the sample's homogeneity. researchgate.net In the study of piperidinium sulfamethazinate, the PXRD pattern of the bulk polycrystalline powder was compared to the pattern simulated from the single-crystal X-ray data to confirm the structural homogeneity of the sample. nih.govresearchgate.net
Table 2: Advanced Purity Assessment Techniques for Piperidine Derivatives
| Technique | Information Provided | Example Application | Reference |
|---|---|---|---|
| HPLC/LCMS | Quantitative purity, detection and identification of impurities | Purity determination of benzothiazole derivatives | researchgate.net |
| ¹H and ¹³C NMR | Structural confirmation, detection of structural and solvent impurities | Identification of DMSO as an impurity in synthesized piperidines | nih.govacs.org |
| DSC/TGA | Melting point, thermal stability, presence of volatile impurities | Thermal characterization of piperidinium sulfamethazinate | nih.govresearchgate.netnih.gov |
| Elemental Analysis | Elemental composition | Confirmation of empirical formula |
By employing this suite of analytical techniques, researchers can confidently establish the identity, solid-state structure, and purity of this compound and related piperidine compounds, which is a prerequisite for their use in further scientific investigation.
Biological and Pharmacological Research into 4 Methylpiperidin 4 Amine Dihydrochloride and Analogs
Molecular Target Interactions and Receptor Binding Studies
The interaction of 4-aminopiperidine (B84694) derivatives with various molecular targets, including neurotransmitter receptors and enzymes, is a primary focus of research to elucidate their mechanisms of action and therapeutic potential.
Derivatives of the piperidine (B6355638) scaffold are well-documented for their interactions with the central nervous system, particularly as modulators of neurotransmitter receptors. For instance, methylphenidate, a prominent piperidine derivative, exhibits binding affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), functioning as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org Studies have also shown that certain enantiomers of methylphenidate display affinity for serotonergic 5-HT1A and 5-HT2B receptor subtypes. wikipedia.org
Further research into synthetic analogues has explored the modulation of dopamine receptors. A study involving analogues of Pro-Leu-Gly-NH2 (PLG), where the glycinamide (B1583983) residue was replaced with cyclic amino acid residues like L-piperidine-2-carboxamide, demonstrated that these compounds enhanced the binding of a dopamine agonist to central dopamine receptors in bovine brain tissue. nih.gov While these studies establish the capacity of the piperidine core to interact with key neurotransmitter systems, specific binding affinity data for 4-Methylpiperidin-4-amine (B178300) dihydrochloride (B599025) itself on a wide panel of neurotransmitter receptors remains a subject for more detailed investigation.
The 4-aminopiperidine structure is a key feature in a novel class of antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane integrity. nih.govnih.gov Research has identified that these compounds act as inhibitors of two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase. nih.gov By disrupting the function of these enzymes, these piperidine derivatives interfere with the production of ergosterol, leading to fungal cell death. nih.gov This mechanism-based inhibition is time-dependent, where the enzyme metabolizes the inhibitor, leading to a stable complex that inactivates the enzyme. nih.gov
In other contexts, piperidine derivatives have been investigated as inhibitors of different enzyme classes. For example, (R)-3-aminopiperidine dihydrochloride is a crucial building block for synthesizing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes.
The biological activity of piperidine derivatives can be significantly influenced by the nature and position of various substituents on the piperidine ring or associated structures. This structure-activity relationship is crucial for optimizing potency and selectivity.
In a series of N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs), the presence of specific substituents on an associated aromatic ring was shown to be critical for antibacterial activity. mdpi.com For example, the presence and position of a fluorine atom or methoxy (B1213986) groups were directly linked to the compound's ability to inhibit the growth of cariogenic bacteria. mdpi.com The study highlighted that the N-methyl-4-piperidone moiety itself appeared to enhance antibacterial activity compared to simpler acetone-derived analogues, likely by increasing the lipophilicity of the compounds and facilitating their passage through bacterial cell walls. mdpi.com
Similarly, in the development of antifungal 4-aminopiperidines, modifications to the substituents have been systematically explored to enhance efficacy. The introduction of a 4-aminopiperidine-4-carboxylic acid (Api) residue into antimicrobial peptides was found to preserve their helical structure and enhance resistance to enzymatic degradation while maintaining antimicrobial activity. nih.gov These findings underscore the critical role that specific substitutions, including methylation and the incorporation of functionalized groups, play in modulating the biological profile of piperidine-based compounds.
In Vitro Biological Activity Assessment
The evaluation of 4-aminopiperidine compounds in various in vitro models provides essential data on their cellular effects and potential as therapeutic agents.
The cytotoxic potential of 4-aminopiperidine analogs has been evaluated against various human cell lines to assess their safety profile. In a study focused on antifungal 4-aminopiperidine derivatives, toxicity was assessed against human leukemia (HL-60), human umbilical vein endothelial cells (HUVEC), and non-tumorigenic breast epithelial cells (MCF10A). nih.govnih.gov This type of screening is essential to identify compounds with a favorable therapeutic window, exhibiting high potency against the target pathogen but low toxicity towards human cells.
In a different therapeutic area, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated for their anti-cancer properties. nih.gov These compounds demonstrated cytotoxic effects against several hematological cancer cell lines, including myeloma, leukemia, and natural killer T-cell lymphoma cell lines. nih.gov The study found that specific compounds in the series could reduce cancer cell growth and increase the expression of genes that promote apoptosis, or programmed cell death. nih.gov
| Compound Class | Cell Lines Tested | Observed Effect | Reference |
| Antifungal 4-Aminopiperidines | HL-60 (Human Leukemia) | Toxicity Determined | nih.gov, nih.gov |
| HUVEC (Endothelial Cells) | Toxicity Determined | nih.gov, nih.gov | |
| MCF10A (Breast Epithelial) | Toxicity Determined | nih.gov, nih.gov | |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma Cell Lines | Cytotoxicity | nih.gov |
| Leukemia Cell Lines (MV-4-11) | Cytotoxicity | nih.gov | |
| Natural Killer T-cell Lymphoma (SNK1) | Cytotoxicity | nih.gov |
A significant body of research has focused on the antimicrobial and particularly the antifungal properties of 4-aminopiperidine derivatives. These compounds have been identified as a novel chemotype of antifungals with potent activity. nih.gov Inspired by established antifungal agents like amorolfine, researchers have synthesized and tested libraries of 4-aminopiperidines. nih.govnih.gov
In vitro testing using standardized microbroth dilution assays has demonstrated that certain 4-aminopiperidine derivatives exhibit significant growth-inhibiting activity against a range of clinically relevant fungi. nih.gov Notably, compounds such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine have shown promising activity against various species of Aspergillus and Candida. nih.gov Some derivatives displayed complete growth inhibition (MIC100) at concentrations comparable to reference antifungal drugs against the model yeast Yarrowia lipolytica. nih.gov
The antibacterial potential of related piperidine structures has also been explored. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant in vitro antibacterial activity against various strains, with potency comparable in some cases to the antibiotic ampicillin. biomedpharmajournal.org
| Compound/Analog Class | Target Organism(s) | Key Findings | Reference |
| 4-Aminopiperidine Derivatives | Yarrowia lipolytica | Complete growth inhibition (MIC100) in the same range as reference antifungals for some derivatives. | nih.gov |
| Candida spp. | Promising in vitro antifungal activity. | nih.gov | |
| Aspergillus spp. | Promising in vitro antifungal activity. | nih.gov | |
| Thiosemicarbazone derivatives of piperidin-4-one | Various bacterial strains | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |
| Fungal strains | Enhanced antifungal activity compared to piperidine-4-one precursors. | biomedpharmajournal.org | |
| N-methyl-4-piperidone-derived MKCs | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate activity with MIC values of 250 μg/mL and 500 μg/mL for specific derivatives. | mdpi.com |
In Vivo Pharmacological Evaluation in Animal Models
Neuropharmacological Assessments and Behavioral Studies (e.g., anxiety-like behaviors)
The piperidine nucleus is a core structure in many compounds with central nervous system (CNS) activity and is a known constituent in the mammalian brain that can influence emotional behavior. nih.govajchem-a.com Animal models are standard tools for evaluating the anxiolytic (anxiety-reducing) potential of new chemical entities. jddtonline.info Common behavioral tests include the elevated plus-maze (EPM) and the open field test (OFT), which are based on the natural aversion of rodents to open, elevated, and brightly lit spaces. jddtonline.inforesearchgate.net
The establishment of a rapid and specific anxiety mouse model using agents like m-chlorophenylpiperazine (mCPP) provides a reliable method for screening new compounds. researchgate.netscirp.org Such models would be essential for any future investigation into the potential neuropharmacological effects of 4-methylpiperidin-4-amine dihydrochloride and its analogs.
Toxicity and Efficacy Studies Using Alternative In Vivo Models (e.g., Galleria mellonella)
The greater wax moth, Galleria mellonella, has emerged as a valuable alternative in vivo model for assessing the toxicity and efficacy of antimicrobial compounds, offering results that often correlate well with mammalian models. mdpi.comresearchgate.netmdpi.comnih.gov This model is advantageous due to its cost-effectiveness, ease of use, and the structural and functional similarities between its innate immune system and that of mammals. mdpi.comresearchgate.net
In the context of 4-aminopiperidine analogs, G. mellonella larvae have been utilized to evaluate the in vivo toxicity and efficacy of novel antifungal agents. nih.gov Research into a series of 4-aminopiperidine derivatives identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, as having promising antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp. nih.govmdpi.com Subsequent testing in the G. mellonella model was performed to provide initial in vivo data on the potential of this chemical class. nih.gov This approach allows for early-stage screening of compounds before progression to more complex and ethically regulated mammalian testing. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies and Ligand Design Principles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the 4-aminopiperidine scaffold, research has focused on its development as a novel class of antifungal agents inspired by established drugs like fenpropidin (B1672529) and amorolfine. nih.govmdpi.com A synthesized library of over 30 different 4-aminopiperidines revealed key structural features necessary for potent antifungal activity. nih.govmdpi.com
The primary findings from these SAR studies indicate that:
Substituent at Piperidine Nitrogen (N-1): Both benzyl (B1604629) and phenylethyl groups at this position can result in high antifungal activity. mdpi.com
Substituent at Amino Group (N-4): A long, linear alkyl chain is critical. Specifically, an n-dodecyl (C12) chain at the 4-amino group was found to confer outstanding antifungal activity. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups, as well as most arylalkyl residues at this position, were detrimental to activity. mdpi.com
Table 1: Structure-Activity Relationship of 4-Aminopiperidine Analogs as Antifungal Agents
| Compound | Substituent at Piperidine Nitrogen (N-1) | Substituent at 4-Amino Group (N-4) | Antifungal Activity |
|---|---|---|---|
| 2a | Benzyl | 4-tert-butylbenzyl | Moderate |
| 2b | Benzyl | n-Dodecyl | High |
| 2c | Benzyl | Cyclohexylmethyl | Low |
| 3b | Phenylethyl | n-Dodecyl | High |
Source: Adapted from research on novel 4-aminopiperidine antifungals. mdpi.com
Investigation of Blood-Brain Barrier Permeability and Central Nervous System Relevance
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). mdpi.com For a compound to have a direct effect on the CNS, it must be able to permeate this barrier. nih.gov The ability of a molecule to cross the BBB depends on its physicochemical properties, such as lipophilicity, molecular weight, and its interaction with various transport mechanisms, including passive diffusion and active transport. nih.govnih.gov
Predictive models, including in vitro systems like microfluidic chips and parallel artificial membrane permeability assays (PAMPA), are used in early drug development to estimate a compound's potential to cross the BBB. mdpi.comnih.govresearchgate.net While no specific BBB permeability data for this compound is available, studies on related structures provide insights. The piperidine scaffold is a common feature in many FDA-approved CNS-active drugs. acs.org Research on piperine (B192125) and its synthetic analogs has shown that modifications to the piperidine ring and its substituents can influence BBB permeation. nih.govnih.gov For example, substituting the piperidine ring with smaller amine groups can alter selectivity for CNS targets like MAO-B. nih.gov Furthermore, a study on benzylpiperidin-4-yl-linked benzamides identified a derivative capable of crossing the BBB in a PAMPA assay, indicating that this general structure is not inherently excluded from CNS penetration. researchgate.net The relevance of the piperidine structure to CNS function is well-established, as it is found in the brain and can affect synaptic mechanisms. nih.gov
Analysis of Biochemical Pathway Modulation (e.g., Ergosterol Biosynthesis)
A key mechanism of action identified for the antifungal activity of 4-aminopiperidine analogs is the inhibition of the ergosterol biosynthesis pathway. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway an attractive target for antifungal drugs. researchgate.netoup.com
Research has shown that potent 4-aminopiperidine analogs, such as 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b), act as inhibitors of two specific enzymes in the later stages of this pathway:
Sterol C14-reductase (ERG24)
Sterol C8-isomerase (ERG2)
Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of abnormal sterol intermediates, which impairs fungal cell membrane integrity and function. mdpi.comresearchgate.netoup.com This dual-target mechanism is similar to that of established morpholine (B109124) antifungals. mdpi.com The protonated piperidine ring at physiological pH is thought to mimic the high-energy carbocationic intermediates of the reactions catalyzed by these enzymes. mdpi.com
Table 2: Biochemical Pathway Modulation by Lead 4-Aminopiperidine Analogs
| Compound | Primary Biochemical Target | Pathway | Observed Effect |
|---|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Sterol C14-reductase (Erg24) & Sterol C8-isomerase (Erg2) | Ergosterol Biosynthesis | Inhibition of ergosterol production and accumulation of abnormal sterols. nih.govmdpi.com |
| N-dodecyl-1-phenethylpiperidin-4-amine | Sterol C14-reductase (Erg24) & Sterol C8-isomerase (Erg2) | Ergosterol Biosynthesis | Inhibition of ergosterol production and accumulation of abnormal sterols. nih.govmdpi.com |
Source: Based on findings from antifungal research on 4-aminopiperidine derivatives. nih.govmdpi.com
Applications in Medicinal Chemistry and Drug Discovery Involving 4 Methylpiperidin 4 Amine Dihydrochloride
Role as a Key Synthetic Intermediate in Pharmaceutical Development
4-Methylpiperidin-4-amine (B178300) dihydrochloride (B599025) serves as a crucial synthetic intermediate, a foundational molecule that can be chemically modified in multiple steps to produce complex active pharmaceutical ingredients (APIs). news-medical.netresearchgate.net The strategic importance of such intermediates lies in their ability to streamline the synthesis of high-value molecules, making the production process more efficient and cost-effective. news-medical.net The development of efficient, scalable processes for creating functionalized piperidines, such as piperidin-4-yl-carbamates, underscores the industrial value of these core structures. researchgate.net
The utility of 4-Methylpiperidin-4-amine dihydrochloride as an intermediate stems from its distinct chemical features:
The Secondary Amine (in the ring): This nitrogen atom can be readily functionalized through reactions like N-alkylation or N-arylation, allowing for the attachment of various substituents to modulate the compound's pharmacological profile.
The Primary Amine (at C4): This exocyclic amine group is a key handle for derivatization, enabling the formation of amides, ureas, sulfonamides, or other functional groups. This position is critical for building out the molecule and interacting with biological targets.
The Piperidine (B6355638) Ring: The chair-like conformation of the piperidine ring provides a three-dimensional scaffold, which is essential for orienting substituents in space to achieve optimal binding with enzymes or receptors. news-medical.net
The C4-Methyl Group: The presence of a methyl group at the same position as the amine creates a quaternary carbon center. This structural feature can introduce conformational rigidity and influence the orientation of the amine substituent, which can be advantageous for target binding and can also block metabolic pathways, potentially improving the compound's pharmacokinetic properties.
The synthesis of potent narcotic analgesics, such as fentanyl analogues, often relies on key piperidine intermediates. For instance, an optimized Strecker-type condensation of a piperidone with aniline (B41778) is a critical step in producing a functionalized piperidine core, which is then further elaborated. researchgate.net Similarly, this compound provides a pre-functionalized core that can be integrated into multi-step synthetic routes for various drug candidates. tandfonline.com
Lead Compound Identification and Optimization in Drug Discovery Programs
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modification to create a viable drug candidate. The piperidine moiety is a common feature in many lead structures due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. bohrium.com
The process of lead optimization involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). 4-Methylpiperidin-4-amine can be considered a fragment or starting point for such optimization programs.
Examples of Piperidine-Based Lead Optimization:
| Therapeutic Target | Lead Compound Feature | Optimization Strategy | Outcome |
| Renin | 3,4-disubstituted piperidine | Optimization of the substituent at the 4-position of the piperidine ring. nih.gov | Discovery of a potent renin inhibitor with a suitable profile for clinical development. nih.gov |
| Proteasome | Piperidine-containing peptidyl derivative | Introduction of various substituents at the side chains of different residues. bohrium.com | Identification of non-covalent proteasome inhibitors with potent anti-myeloma activity and improved plasma half-life. bohrium.com |
| Histamine (B1213489) H3 / Sigma-1 Receptors | Piperidine moiety | Replacement of a piperazine (B1678402) ring with a piperidine ring. nih.govugr.es | Significantly enhanced affinity for the sigma-1 receptor, creating dual-acting antagonists with promising antinociceptive properties. nih.govugr.es |
The discovery of dual-acting histamine H3 and sigma-1 receptor antagonists highlights the critical role of the piperidine ring. In one study, replacing a piperazine moiety with a piperidine ring in a series of compounds led to a dramatic increase in affinity for the sigma-1 receptor, identifying the piperidine structures as crucial lead compounds for further evaluation. nih.govugr.es This demonstrates how a simple heterocyclic core, akin to the one in 4-Methylpiperidin-4-amine, can be pivotal in guiding a drug discovery program toward successful lead candidates.
Derivatization Strategies for Enhanced Biological Activity and Selectivity
Derivatization is the process of chemically modifying a molecule to produce a new compound with different properties. For a scaffold like 4-Methylpiperidin-4-amine, derivatization is the key strategy to explore its therapeutic potential, enhance biological activity, and fine-tune its selectivity for a specific biological target. nih.govrowan.edu The goal is to improve the interaction between the drug molecule and its target while minimizing off-target effects.
One notable strategy involves using N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in complex mixtures by mass spectrometry. nih.govrowan.edu This technique significantly enhances sensitivity, demonstrating how attaching a piperidine-containing group can fundamentally alter a molecule's chemical properties. nih.gov While this application is analytical, the underlying principle of using the piperidine moiety to confer desirable properties is central to medicinal chemistry.
Common derivatization strategies for piperidine amines to enhance biological activity include:
| Derivatization Strategy | Description | Purpose / Effect |
| N-Acylation / N-Sulfonylation | Reacting the primary amine with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides. | Introduces groups that can form key hydrogen bonds with target receptors, modulate polarity, and improve metabolic stability. |
| N-Alkylation / N-Arylation | Attaching alkyl or aryl groups to the piperidine ring nitrogen. | Modulates basicity (pKa), lipophilicity, and can introduce substituents that occupy specific pockets in a binding site. nih.gov |
| Reductive Amination | Reacting the primary amine with aldehydes or ketones to form new, more complex secondary or tertiary amines. | Extends the molecular structure, allowing it to bridge different regions of a target's active site. |
| Urea / Thiourea Formation | Reacting the primary amine with isocyanates or isothiocyanates. | Creates functional groups that are excellent hydrogen bond donors and acceptors, often critical for binding affinity. |
| Coupling to Heterocycles | Attaching various heterocyclic ring systems (e.g., triazoles, oxadiazoles, pyridines) to the piperidine scaffold. rsc.orgeurekaselect.comresearchgate.net | Greatly potentiates activity by introducing additional points of interaction with the biological target and modifying the overall shape and electronic properties of the molecule. rsc.orgeurekaselect.comresearchgate.net |
These strategies allow chemists to systematically explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. eurekaselect.com By understanding the SAR, researchers can rationally design new derivatives with improved therapeutic profiles.
Therapeutic Areas of Interest for Piperidine-Based Compounds
The piperidine scaffold is a privileged structure in pharmacology, appearing in drugs approved for a wide array of diseases. nih.govencyclopedia.pub Its versatility allows it to be tailored for targets in the central nervous system, as well as for peripheral conditions.
Neurological and Psychiatric Disorders
Piperidine derivatives are particularly prominent in the treatment of neurological and psychiatric conditions due to their ability to interact with various neurotransmitter receptors and transporters. mdpi.com Many of these compounds are designed to cross the blood-brain barrier to exert their effects within the central nervous system. innoget.com
Antipsychotics: Many typical and atypical antipsychotic drugs feature a piperidine or piperazine ring. eurekaselect.comresearchgate.net These drugs often act as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tandfonline.com Attaching different heterocyclic groups to the core piperidine ring can greatly potentiate antipsychotic activity. eurekaselect.comresearchgate.net
Alzheimer's Disease: The piperidine nucleus is a key component in drugs developed for Alzheimer's disease, such as Donepezil. nih.gov Research focuses on designing piperidine derivatives that can inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), or prevent the aggregation of amyloid-beta plaques. encyclopedia.pubnih.gov
Parkinson's Disease: Piperidine-based compounds have been developed as a therapeutic alternative for neurodegenerative diseases like Parkinson's by targeting enzymes such as phosphodiesterase-8 (PDE8). innoget.com
Antidepressants & CNS Stimulants: The piperidine ring is found in well-known drugs like the antidepressant Paroxetine and the CNS stimulant Methylphenidate (Ritalin). anadolu.edu.trwikipedia.org Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org Research has also explored novel piperidine derivatives for their antidepressant-like effects, which may be mediated by monoaminergic and opioidergic systems. anadolu.edu.tr Additionally, piperidine derivatives are investigated as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration. nih.gov
Antihistamines
Piperidine derivatives are a well-established class of H1-antihistamines used to treat allergic conditions. nih.govacs.org
Mechanism: These compounds act as inverse agonists or antagonists at the histamine H1 receptor, blocking the actions of histamine and alleviating symptoms of allergy. wikipedia.org
Development: Research has focused on creating second-generation antihistamines with reduced sedative effects. acs.org Structural manipulation of piperidine and piperazine derivatives has led to potent H1-antagonists with a more favorable central nervous system profile. nih.govacs.org
Dual-Acting Agents: More recently, piperidine derivatives have been identified as high-affinity antagonists for both the histamine H3 receptor and the sigma-1 receptor, presenting a novel approach for developing new pain therapies. nih.govugr.es
Antifungals
The emergence of drug-resistant fungal strains has created an urgent need for new antifungal agents. nih.gov The piperidine scaffold has proven to be a valuable template for this purpose.
Mechanism and Development: Researchers have designed and synthesized novel triazole antifungal agents that incorporate a piperidine-oxadiazole side chain. rsc.org These compounds have shown excellent inhibitory activity against clinically important fungal pathogens, including fluconazole-resistant strains of Candida albicans. rsc.org
Broad-Spectrum Activity: Other research has focused on modifying natural products like piperine (B192125) (which contains a piperidine ring) to create derivatives with significant, broad-spectrum fungicidal activity against various plant pathogens. nih.gov Thymol derivatives containing a piperidine moiety have also been developed as potent antifungal agents for crop protection. researchgate.net
Theoretical and Computational Investigations of 4 Methylpiperidin 4 Amine Dihydrochloride
Molecular Modeling and Conformational Analysis
The three-dimensional structure of 4-Methylpiperidin-4-amine (B178300) is fundamental to its interaction with biological targets. The piperidine (B6355638) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. rsc.org For 4-Methylpiperidin-4-amine, two primary chair conformers are of interest, distinguished by the axial or equatorial orientation of the methyl group.
Due to the presence of the amine and methyl groups at the C4 position, the conformational landscape is complex. In the dihydrochloride (B599025) form, both the exocyclic primary amine and the ring nitrogen are protonated, introducing significant electrostatic interactions that influence conformational preference. The chair conformation is generally the most stable for piperidine rings. rsc.orgnih.gov However, twist-boat conformations can also exist and may be relevant in specific environments, such as the binding pocket of a protein. nih.gov Studies on related N-acylpiperidines have shown that while the chair conformation is often favored, a significant population of twist-boat conformers can be present, and this equilibrium can be shifted by protein-ligand interactions. nih.gov
Computational modeling, using methods like molecular mechanics, can predict the relative energies of these conformers. For N-methylpiperidine, the equatorial conformer is generally found to be more stable than the axial one. nih.gov In 4-Methylpiperidin-4-amine dihydrochloride, the bulky quaternary ammonium (B1175870) group and the methyl group at the same carbon would lead to significant steric strain, and the most stable conformation would be the one that best alleviates these interactions. The piperidine ring can undergo ring inversion between the two chair forms, and the energy barrier for this process can be computationally estimated.
Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic properties of this compound, which are key to its reactivity and intermolecular interactions. mdpi.comjaptronline.com DFT can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For the dihydrochloride salt, both nitrogen atoms are protonated. This protonation significantly alters the electronic properties compared to the neutral form. nih.govnih.gov The positive charges are localized on the nitrogen atoms, making them key sites for electrostatic interactions. The MEP would show these positive regions, which are crucial for forming hydrogen bonds with biological targets.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity. DFT calculations on related 4-aminopiperidine (B84694) derivatives have been used to study their metabolic fate, indicating that the reactivity of α-carbon hydrogens is a key factor in their metabolism by enzymes like cytochrome P450. nih.govrsc.org Similar calculations for this compound would help in predicting its metabolic stability.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with a biological target, such as a receptor or an enzyme, over time. nih.govhmdb.ca These simulations model the movements and interactions of every atom in the system, offering insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. rsc.orgfrontiersin.org
In the context of drug design, MD simulations can be used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can evaluate the stability of the binding pose over the simulation time. nih.gov
Identify Key Interactions: MD simulations can reveal the persistent hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the target protein. nih.govfrontiersin.org For this compound, the protonated amino groups would be expected to form strong hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding site. nih.gov
Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity. nih.gov
Studies on various piperidine derivatives have successfully used MD simulations to understand their interactions with targets such as the µ-opioid receptor and sigma-1 receptor, highlighting the importance of the piperidine core in establishing critical binding interactions. nih.govfrontiersin.org
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and in silico methods are widely used for this purpose. acs.orgnih.gov For this compound, various computational models can predict its likely pharmacokinetic profile.
Predicted ADME/Tox Properties for a Related Compound While specific data for this compound is not readily available in public databases, properties for the closely related compound (1-methylpiperidin-4-yl)methanamine (B49127) dihydrochloride can provide an indication.
| Property | Predicted Value | Implication |
| Molecular Weight | 201.13 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | Suggests good intestinal absorption and cell permeability. |
| Hydrogen Bond Donors | 3 | Contributes to interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Contributes to interactions with biological targets. |
| Rotatable Bonds | 1 | Low number indicates good conformational stability. |
These predictions suggest that the molecule has physicochemical properties that are generally favorable for a drug candidate. The low molecular weight and TPSA are indicative of good absorption potential. However, as a dihydrochloride salt, its high polarity might influence its ability to cross the blood-brain barrier.
Analysis of Computational Chemistry Data in Context of Biological Activity
The computational data generated through the methods described above can be integrated to build a comprehensive understanding of the potential biological activity of this compound.
Key Computational Descriptors and Their Biological Relevance
| Computational Descriptor | Predicted Value (based on analogs) | Relevance to Biological Activity |
| LogP (Octanol-Water Partition Coefficient) | Low (due to high polarity of the salt) | A low LogP indicates high water solubility but may limit membrane permeability. The neutral form would have a higher LogP. |
| Topological Polar Surface Area (TPSA) | ~29.3 Ų | A TPSA below 140 Ų is generally associated with good oral bioavailability. A value around 30 Ų is excellent for cell permeation. |
| Hydrogen Bond Acceptors/Donors | 2/3 | The number of H-bond donors and acceptors is crucial for specific binding to protein targets. The protonated amines are strong H-bond donors. |
| Number of Rotatable Bonds | 1 | A low number of rotatable bonds suggests a more rigid molecule, which can lead to higher binding affinity due to a lower entropic penalty upon binding. |
Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives have shown that topological and 3D descriptors can be used to build predictive models for biological activity, such as toxicity or inhibitory potency. nih.govrsc.org These models highlight the importance of molecular shape, size, and electronic features in determining the biological effects of this class of compounds. The computational profile of this compound, with its rigid core, defined stereochemistry, and specific placement of hydrogen bond donors, makes it a suitable candidate for rational drug design efforts targeting a variety of biological systems.
Future Directions and Research Gaps in 4 Methylpiperidin 4 Amine Dihydrochloride Research
Development of Novel and Sustainable Asymmetric Synthesis Routes
The creation of specific stereoisomers is crucial in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. For piperidine (B6355638) derivatives, achieving high stereoselectivity is a key challenge. Future research is increasingly focused on developing practical and sustainable asymmetric syntheses for compounds like 4-Methylpiperidin-4-amine (B178300) dihydrochloride (B599025).
One promising avenue is the use of biocatalytic methodologies, which offer an efficient and green alternative to traditional chemical synthesis. rsc.org Multi-enzyme cascades, for example, can convert readily available amino alcohols derived from renewable feedstocks like L-lysine into chiral aminopiperidines under ambient conditions. rsc.org A streamlined, one-pot approach combining enzymes like galactose oxidase (GOase) and imine reductase (IRED) has been designed to produce enantiopure protected 3-aminopiperidines, a strategy that could be adapted for 4-amino analogues. rsc.org This method is advantageous as it prevents the racemization of unstable intermediates and generates selectively protected products ready for further chemical modification. rsc.org
Other advanced strategies include metal-catalyzed and organocatalytic hydrogenation of pyridine (B92270) precursors. nih.gov While often requiring harsh conditions, recent developments have led to rhodium catalysts effective for synthesizing fluorinated piperidines under milder conditions. nih.gov Furthermore, non-metal alternatives involving borenium ions and hydrosilanes are being explored for the diastereoselective reduction of substituted pyridines. nih.gov A notable practical synthesis of a complex aminopiperidine-fused inhibitor involved a three-component cascade reaction, a base-catalyzed epimerization to obtain the desired trans isomer, and a final copper-catalyzed cyclization, demonstrating a scalable process. acs.orgnih.gov These sophisticated, multi-step, and often one-pot reactions represent the frontier of efficient and stereocontrolled synthesis for this class of compounds. acs.orgnih.govajchem-a.com
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The 4-aminopiperidine (B84694) scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs. researchgate.netnih.gov This versatility suggests that 4-Methylpiperidin-4-amine dihydrochloride and its derivatives are ripe for exploration against a broad spectrum of diseases.
Initial high-throughput screening has identified the 4-aminopiperidine (4AP) scaffold as a potent inhibitor of the Hepatitis C Virus (HCV). nih.gov Unlike many existing drugs that target viral replication, this class of compounds appears to inhibit the later stages of the viral life cycle, specifically the assembly and release of infectious particles. nih.gov Analogs from this series have shown increased potency and improved metabolic properties, and they exhibit a synergistic effect when combined with existing direct-acting antivirals like Telaprevir and Daclatasvir. nih.gov
Beyond antiviral applications, piperidine derivatives are being investigated for a multitude of therapeutic uses. ijnrd.org Research has highlighted their potential as:
Anticancer agents: Some derivatives show antiproliferative activity against various tumor cell lines. ajchem-a.com
Anti-Alzheimer's drugs: The piperidine building block is crucial for influencing biological properties related to anti-Alzheimer and antioxidant activities. ajchem-a.comajchem-a.com
Antimicrobials and Antifungals: Many piperidine derivatives exhibit potent activity against various bacterial and fungal strains. nih.gov
Central Nervous System (CNS) agents: The piperidine structure is found in stimulants like Methylphenidate and is being explored for its role in creating novel antipsychotic medications. ijnrd.orgwikipedia.orgwikipedia.org
Analgesics and Anti-inflammatory drugs: The scaffold is a key component in painkillers and molecules with anti-inflammatory properties. ijnrd.orgajchem-a.com
The established presence of the 4-aminopiperidine core in such a diverse range of therapeutic agents strongly indicates that further screening and derivatization of this compound could lead to the discovery of novel treatments for numerous pathological conditions.
| Therapeutic Area | Specific Application/Target | Key Finding/Potential | Reference |
|---|---|---|---|
| Antiviral | Hepatitis C Virus (HCV) Assembly Inhibition | 4-aminopiperidine scaffold identified as a potent inhibitor of HCV assembly and release. Shows synergy with existing drugs. | nih.gov |
| Neurodegenerative Disease | Anti-Alzheimer's Properties | Piperidine analogs are being developed for their potential to combat Alzheimer's disease. | ajchem-a.com |
| Oncology | Anticancer / Antiproliferative | Various derivatives have shown activity against cancer cell lines. | ajchem-a.com |
| Infectious Disease | Antimicrobial / Antifungal | Piperidine derivatives have demonstrated potent activity against bacterial and fungal strains like E. coli and Aspergillus flavus. | nih.gov |
| Central Nervous System | CNS Stimulants / Antipsychotics | The piperidine structure is integral to drugs like Methylphenidate and is a scaffold for new antipsychotics. | ijnrd.orgwikipedia.org |
| Pain & Inflammation | Analgesics / Anti-inflammatory | The scaffold is a common feature in molecules developed for pain relief and inflammation control. | ijnrd.orgajchem-a.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The future of drug discovery for molecules like this compound will be heavily influenced by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing the way chemists design and optimize new compounds, making the process faster and more efficient. springernature.com
Generative deep learning models can explore the vastness of chemical space to design entirely new molecules. acs.org For the 4-aminopiperidine scaffold, an AI model could be trained on existing data of known active compounds to generate novel derivatives predicted to have superior properties, such as enhanced binding to a specific biological target or better metabolic stability. nih.govacs.org This process, sometimes called de novo design, can suggest innovative chemical motifs that a human chemist might not have considered. springernature.com
Furthermore, ML models can rapidly predict key properties of virtual compounds. For instance, a Random Forest model has been successfully used to predict the regioselectivity of C-H bond functionalization in heterocycles with high accuracy, a task crucial for planning synthetic routes. nih.gov In a drug discovery context, AI can be used for:
Lead Generation: Identifying novel molecular motifs through broad sampling of chemical space. springernature.com
Lead Optimization: Performing detailed exploration of the chemical neighborhood around a promising compound to fine-tune its properties. springernature.com
Integrated Synthesis Planning: Some advanced AI systems can now simultaneously design a molecule with desired properties and suggest a viable synthetic pathway to create it from commercially available starting materials. asiaresearchnews.com
By integrating AI, researchers can create a more automated and efficient "design–make–test–analyze" cycle, significantly accelerating the journey from a basic scaffold like this compound to a potential drug candidate. springernature.com
Advanced Applications Beyond Traditional Medicinal Chemistry (e.g., Material Science)
The utility of the 4-aminopiperidine scaffold is not confined to pharmaceuticals. Its unique chemical structure makes it a valuable building block in material science and other industrial applications. researchgate.netijnrd.org
A significant area of potential is in the creation of advanced polymers and specialty chemicals. ijnrd.org The primary and secondary amine groups on the piperidine ring are reactive sites that can participate in polymerization reactions. This allows for the incorporation of the piperidine unit into larger polymer chains, potentially conferring unique properties to the resulting material. These materials could find use as:
Corrosion Inhibitors: Piperidine derivatives have been shown to be effective corrosion inhibitors for metals like mild steel in acidic environments, an effect attributed to their ability to chelate with the metal surface. researchgate.net
Specialty Solvents: Derivatives such as N-formylpiperidine are used as polar aprotic solvents in various chemical processes. ijnrd.orgwikipedia.org
Rubber Vulcanization Accelerators: A major industrial use of piperidine is in producing accelerators for the sulfur vulcanization of rubber. wikipedia.org
Bioactive Films: Recent research has explored the creation of piperidine-based sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive materials show potential for applications in fighting microbial infections and could be used for the controlled release of therapeutic molecules. nih.gov
The ability of the piperidine scaffold to act as a versatile chemical intermediate means that future research will likely uncover new applications in areas like advanced coatings, resilient plastics, and functional biomaterials. nih.govijnrd.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylpiperidin-4-amine dihydrochloride, and what reaction conditions optimize yield and purity?
- Methodology :
Step 1 : React 4-methylpiperidin-4-amine with hydrochloric acid under controlled pH (3–4) to form the dihydrochloride salt.
Step 2 : Use solvents like dichloromethane or ethanol for solubility, and maintain temperatures between 0–25°C to prevent side reactions.
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/ammonia) to achieve >95% purity .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of HCl to ensure complete salt formation.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify the piperidine ring, methyl group, and amine proton environments (e.g., δ 2.8–3.2 ppm for NH in DO) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 163.1 for the free base).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What are the recommended storage conditions to maintain compound stability?
- Protocol :
- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen).
- Use desiccants (e.g., silica gel) to mitigate hygroscopicity. Stability >2 years under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing impurities?
- Strategies :
- Continuous Flow Systems : Improve mixing efficiency and reduce thermal gradients, enhancing reproducibility (yield >85%) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate amine-HCl salt formation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stages .
Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., receptors)?
- Approaches :
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using H-labeled antagonists) to determine K values for receptor subtypes .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with serotonin or opioid receptors. Validate with mutagenesis studies .
- Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target GPCRs .
Q. How should researchers address contradictions in reported biological activities of structural analogs?
- Resolution Framework :
Structural Comparisons : Use computational tools (e.g., ROCS) to assess 3D similarity and identify critical pharmacophores .
Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, buffer pH) to isolate variables .
Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in SAR (Structure-Activity Relationships) .
Q. What strategies mitigate challenges in handling the compound’s hygroscopicity during formulation studies?
- Solutions :
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for in vivo studies .
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to reduce moisture uptake.
- Stability-Indicating HPLC : Track degradation products under accelerated conditions (40°C/75% RH) .
Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?
- Workflow :
ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (logBB = –0.3), and CYP450 metabolism risks .
MD Simulations : Simulate binding kinetics with serum albumin to predict plasma half-life.
Validation : Compare in silico results with in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
